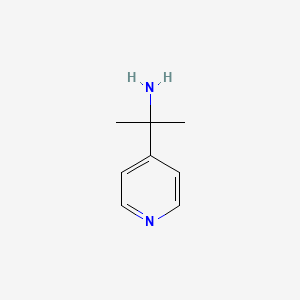2-(4-PYRIDYL)-2-PROPYLAMINE
CAS No.: 566155-76-8
Cat. No.: VC2362779
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 566155-76-8 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 2-pyridin-4-ylpropan-2-amine |
| Standard InChI | InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3 |
| Standard InChI Key | RBODGSBXYRGECX-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=NC=C1)N |
| Canonical SMILES | CC(C)(C1=CC=NC=C1)N |
Introduction
Chemical Properties and Structure
2-(4-Pyridyl)-2-propylamine is a nitrogen-containing heterocyclic compound. Its structural features include a pyridine ring with a propylamine substituent at position 2. The compound's essential chemical properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 566155-76-8 |
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 2-pyridin-4-ylpropan-2-amine |
| Standard InChI | InChI=1S/C8H12N2/c1-8(2,9)7-3-5-10-6-4-7/h3-6H,9H2,1-2H3 |
| InChI Key | RBODGSBXYRGECX-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=NC=C1)N |
| Physical Appearance | Colorless to brown liquid, or white to brown solid |
| Boiling Point | 139.116 °C at 760 mmHg |
| Density | 1.047 g/cm³ |
The structure consists of a pyridine ring with a propylamine group attached at position 4. The nitrogen atom in the pyridine ring contributes to the compound's ability to participate in hydrogen bonding and potentially interact with biological targets .
Structural Features
The pyridine ring in 2-(4-Pyridyl)-2-propylamine contains a nitrogen atom that accepts hydrogen bonds and can participate in various biochemical interactions. The propylamine group contains a primary amine that can act as both a hydrogen bond donor and acceptor. These characteristics contribute significantly to the compound's biological activity profile.
Biological Activities
2-(4-Pyridyl)-2-propylamine exhibits notable biological activities, particularly in the modulation of neurotransmitter systems. Its structural similarity to other biologically active amines suggests potential applications in treating neurological disorders.
Neurotransmitter Modulation
Investigations into the binding affinity of 2-(4-Pyridyl)-2-propylamine to various receptors have revealed insights into its mechanism of action. The compound appears to influence pathways related to mood and cognition, suggesting potential therapeutic applications in neuropsychiatric conditions.
Structure-Activity Relationships
The biological activity of 2-(4-Pyridyl)-2-propylamine is likely influenced by both the pyridine ring and the propylamine group. The nitrogen atom in the pyridine ring may interact with specific binding sites on receptor proteins, while the propylamine group could contribute to binding affinity and selectivity. These structural features potentially allow the compound to mimic or modulate the activity of endogenous neurotransmitters.
Comparative Analysis with Similar Compounds
2-(4-Pyridyl)-2-propylamine shares structural similarities with other biologically active amines, particularly those containing pyridine rings. A comparative analysis with these compounds could provide valuable insights into structure-activity relationships and potential applications.
Structural Analogues
Other compounds with similar structural features include:
-
Pyridine-containing pharmaceuticals used in neurological applications
-
Amine-substituted heterocycles with known biological activities
-
Compounds that interact with similar receptor systems in the central nervous system
The specific modifications to the core structure, such as alkyl chain length, position of substituents, and additional functional groups, significantly influence the biological activity profile of these compounds.
Research Applications
2-(4-Pyridyl)-2-propylamine has potential research applications, particularly in pharmacological studies investigating neurotransmitter systems .
Pharmacological Research
As a compound with potential neurotransmitter modulatory effects, 2-(4-Pyridyl)-2-propylamine could serve as:
-
A research tool for studying receptor binding and signal transduction
-
A lead compound for the development of novel neurological therapeutics
-
A reference standard for analytical methods in neuropharmacology
These applications highlight the importance of this compound in basic research and potential drug discovery efforts .
Analytical Methods
Several analytical techniques can be employed to characterize and quantify 2-(4-Pyridyl)-2-propylamine in various matrices.
Identification and Characterization
Common analytical methods for characterizing this compound include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass spectrometry for molecular weight verification and fragmentation pattern analysis
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Infrared spectroscopy for functional group identification
-
Elemental analysis for empirical formula confirmation
These methods provide complementary information about the compound's structure, purity, and physicochemical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume